Emd 66684

Description

Properties

CAS No. |

150694-46-5 |

|---|---|

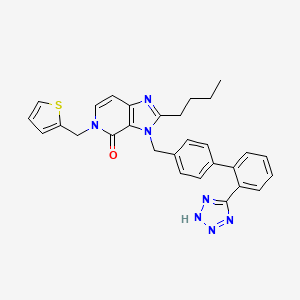

Molecular Formula |

C29H27N7OS |

Molecular Weight |

521.6 g/mol |

IUPAC Name |

2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(thiophen-2-ylmethyl)imidazo[4,5-c]pyridin-4-one |

InChI |

InChI=1S/C29H27N7OS/c1-2-3-10-26-30-25-15-16-35(19-22-7-6-17-38-22)29(37)27(25)36(26)18-20-11-13-21(14-12-20)23-8-4-5-9-24(23)28-31-33-34-32-28/h4-9,11-17H,2-3,10,18-19H2,1H3,(H,31,32,33,34) |

InChI Key |

URJBSQINSKCWSD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)N(C=C2)CC6=CC=CS6 |

Other CAS No. |

150694-46-5 |

Synonyms |

2-butyl-4,5-dihydro-4-oxo-3-((2'-(1H-tetrazol-5-yl)-4-biphenylyl)methyl)-3H-imidazo(4,5-c)pyridine-5-(N,N-dimethylacetamide) EMD 66 684 EMD 66684 EMD-66684 |

Origin of Product |

United States |

Foundational & Exploratory

EMD 66684: A Technical Overview of its Mechanism of Action as an Angiotensin II Type 1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD 66684 is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a key component of the renin-angiotensin system (RAS).[1][2][3] By blocking the action of Angiotensin II (Ang II) at the AT1 receptor, EMD 66684 effectively mitigates the vasoconstrictive and other physiological effects of Ang II, leading to a reduction in blood pressure.[1] Furthermore, preclinical evidence suggests that EMD 66684 possesses anti-ischemic and cytoprotective properties.[1] This document provides a detailed examination of the mechanism of action of EMD 66684, supported by available preclinical data, experimental methodologies, and visual representations of its role in key signaling pathways.

Core Mechanism of Action: AT1 Receptor Antagonism

The primary mechanism of action of EMD 66684 is its competitive antagonism of the Angiotensin II Type 1 (AT1) receptor. The RAS plays a crucial role in regulating blood pressure and cardiovascular homeostasis. Angiotensin II, the principal effector molecule of the RAS, exerts its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The binding of Ang II to the G-protein coupled AT1 receptor initiates a signaling cascade that results in vasoconstriction, aldosterone secretion, sodium and water retention, and cellular growth and proliferation.

EMD 66684 selectively binds to the AT1 receptor, thereby preventing Angiotensin II from binding and activating the downstream signaling pathways. This blockade leads to vasodilation and a subsequent decrease in blood pressure.

Quantitative Data Summary

The following table summarizes the key quantitative data available for EMD 66684.

| Parameter | Value | Target/System | Reference |

| IC50 | 0.7 nM | Angiotensin II Type 1 (AT1) Receptor | |

| In Vitro Activity | 0.1 µM | Decreased Ang II (0.1 mM)-induced basal and NS-induced NPY overflow | |

| In Vitro Activity | 1 nM | Completely blocked Ang II responses in Hep G2 cells | |

| In Vivo Activity | 0.1, 0.3, 1 mg/kg (i.v.) | Dose-dependent decrease in mean arterial pressure (MAP) |

Experimental Protocols

In Vitro: AT1 Receptor Binding Affinity (IC50 Determination)

While the specific details of the binding assay for EMD 66684 are not provided in the search results, a general protocol for determining the IC50 of an AT1 receptor antagonist would typically involve a competitive radioligand binding assay.

-

Cell Membranes: Preparation of cell membranes from a cell line recombinantly expressing the human AT1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A radiolabeled AT1 receptor antagonist, such as [³H]Candesartan or [¹²⁵I]Sar¹-Ile⁸-Angiotensin II, is used.

-

Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (EMD 66684).

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is then measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the concentration of EMD 66684 that inhibits 50% of the specific binding of the radioligand (IC50).

In Vitro: Inhibition of Angiotensin II-Induced Responses in Hep G2 Cells

-

Cell Line: Hep G2 cells (a human liver carcinoma cell line) were utilized.

-

Treatment: Cells were incubated with EMD 66684 (1 nM) for 1 hour.

-

Stimulation: Following incubation, the cells were stimulated with Angiotensin II.

-

Endpoint: The specific Ang II-induced response that was measured is not detailed in the provided information. This could include markers of cellular signaling such as intracellular calcium mobilization or production of second messengers.

-

Result: EMD 66684 at a concentration of 1 nM completely blocked the Ang II-induced responses in these cells.

In Vivo: Blood Pressure Measurement in Animal Models

-

Animal Model: The specific animal model used is not explicitly stated but is likely a hypertensive model, such as the Spontaneously Hypertensive Rat (SHR), which is commonly used for evaluating antihypertensive agents. A study mentioned using preparations from SHRs.

-

Drug Administration: EMD 66684 was administered intravenously (i.v.) at doses of 0.1, 0.3, and 1 mg/kg.

-

Measurement: Mean Arterial Pressure (MAP) was monitored continuously.

-

Result: EMD 66684 induced a dose-dependent and long-lasting reduction in blood pressure.

Ex Vivo: Neuropeptide Y (NPY) and Norepinephrine (NE) Overflow

-

Tissue Preparation: Preparations from spontaneously hypertensive rats (SHRs) at 10-12 weeks old were used.

-

Treatment: The preparations were treated with EMD 66684 (0.1 µM) for 45 minutes.

-

Nerve Stimulation (NS): The tissues were subjected to nerve stimulation to induce the release of neurotransmitters.

-

Measurement: The overflow of Neuropeptide Y (NPY) and Norepinephrine (NE) was quantified.

-

Result: EMD 66684 decreased the nerve stimulation-induced overflow of both NE and NPY.

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the mechanism of action of EMD 66684 and a general workflow for its evaluation.

Caption: Mechanism of action of EMD 66684 in the Renin-Angiotensin System.

Caption: A generalized experimental workflow for the evaluation of EMD 66684.

Concluding Remarks

EMD 66684 is a well-characterized, high-affinity antagonist of the Angiotensin II Type 1 receptor. The available preclinical data robustly supports its mechanism of action and its potential as an antihypertensive agent. The additional finding of its anti-ischemic and cytoprotective effects warrants further investigation to fully elucidate the underlying molecular mechanisms and therapeutic potential beyond blood pressure control. The experimental protocols outlined in this document provide a foundation for further research and development of this and similar compounds. As of the current information, there are no publicly available clinical trial data specifically for EMD 66684.

References

Emd 66684: A Technical Whitepaper on a Potent AT1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emd 66684 is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. This document provides a comprehensive technical overview of Emd 66684, summarizing its pharmacological properties, mechanism of action, and available experimental data. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology, cardiovascular research, and drug development. This guide includes a compilation of quantitative data, descriptions of experimental methodologies, and visualizations of the pertinent signaling pathways.

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. The primary effector of this system, Angiotensin II, exerts its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The AT1 receptor is responsible for most of the well-known cardiovascular effects of Angiotensin II, including vasoconstriction, aldosterone secretion, and cellular growth and proliferation. Consequently, antagonism of the AT1 receptor is a key therapeutic strategy for the management of hypertension and other cardiovascular diseases.

Emd 66684 has been identified as a highly potent and selective antagonist for the AT1 receptor, demonstrating significant potential in preclinical studies for its antihypertensive effects. This whitepaper will delve into the technical details of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for Emd 66684, highlighting its potency and selectivity.

Table 1: Receptor Binding Affinity

| Receptor | IC50 (nM) | Source |

| AT1 | 0.7 | [1][2][3] |

| AT2 | >10,000 | [1] |

Table 2: In Vitro Functional Activity

| Assay | IC50 (nM) | Tissue/Cell Model | Source |

| Angiotensin II-induced Contraction | 0.2 | Isolated Rabbit Aorta | [1] |

| Angiotensin II-induced DMR Response (30 min pre-incubation) | 0.22 | Not Specified | |

| Angiotensin II-induced DMR Response (60 min pre-incubation) | 0.17 | Not Specified |

Table 3: In Vivo Efficacy

| Animal Model | Dosage (mg/kg, i.v.) | Effect | Source |

| Hypertensive Rats | Not Specified | Reduction in blood pressure | |

| Furosemide-treated SHR | 0.1, 0.3, 1 | Dose-dependent, long-lasting fall in mean arterial pressure |

Mechanism of Action

Emd 66684 functions as a competitive antagonist at the AT1 receptor. By binding to the receptor, it prevents Angiotensin II from binding and initiating the downstream signaling cascade that leads to various physiological effects.

AT1 Receptor Signaling Pathway

The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by Angiotensin II, a conformational change in the receptor activates Gq/11, which in turn activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC), leading to a cascade of downstream signaling events that result in vasoconstriction, inflammation, and cellular growth.

Figure 1: Simplified AT1 Receptor Signaling Pathway.

Antagonistic Action of Emd 66684

Emd 66684 competitively binds to the AT1 receptor, thereby blocking the binding of Angiotensin II and preventing the initiation of the signaling cascade depicted above. This blockade of AT1 receptor signaling leads to the inhibition of Angiotensin II-mediated physiological responses.

Figure 2: Antagonistic Mechanism of Emd 66684 at the AT1 Receptor.

Experimental Protocols

Radioligand Binding Assay for AT1 and AT2 Receptors

-

Objective: To determine the binding affinity (IC50) of Emd 66684 for the AT1 and AT2 receptors.

-

General Methodology: Competitive binding assays were likely performed using membranes prepared from tissues or cells expressing either the AT1 or AT2 receptor. A radiolabeled ligand specific for angiotensin receptors would be incubated with the membrane preparation in the presence of varying concentrations of Emd 66684. The amount of radioligand bound to the receptor is measured, and the concentration of Emd 66684 that inhibits 50% of the specific binding (IC50) is calculated. Rat adrenal cortical membranes were used as a source for the AT1 receptor.

Isolated Rabbit Aorta Contraction Assay

-

Objective: To assess the functional antagonistic activity of Emd 66684 on Angiotensin II-induced vasoconstriction.

-

General Methodology: Rings of rabbit aorta are mounted in an organ bath containing a physiological salt solution. The tissue is contracted by the addition of Angiotensin II. The ability of increasing concentrations of Emd 66684 to inhibit the Angiotensin II-induced contraction is measured, and the IC50 value is determined.

In Vivo Blood Pressure Measurement in Hypertensive Rats

-

Objective: To evaluate the antihypertensive efficacy of Emd 66684 in an in vivo model.

-

General Methodology: Spontaneously hypertensive rats (SHR) are often used as a model for essential hypertension. Emd 66684 is administered, typically intravenously, to conscious animals. Arterial blood pressure is continuously monitored to determine the magnitude and duration of the blood pressure-lowering effect. In some studies, rats were pre-treated with furosemide.

Figure 3: General Experimental Workflow for Characterizing Emd 66684.

Discussion and Future Directions

Emd 66684 is a well-characterized, potent, and selective AT1 receptor antagonist. The available data consistently demonstrate its high affinity for the AT1 receptor and its ability to effectively block Angiotensin II-mediated effects both in vitro and in vivo. Its significant antihypertensive activity in preclinical models underscores its potential as a therapeutic agent.

For a more complete understanding of Emd 66684, further research would be beneficial in the following areas:

-

Detailed Pharmacokinetics and Pharmacodynamics: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of Emd 66684 are needed to fully assess its drug-like properties.

-

Downstream Signaling Effects: Investigating the specific downstream signaling molecules and pathways modulated by Emd 66684 beyond general AT1 receptor blockade would provide a more nuanced understanding of its mechanism of action.

-

Long-term Efficacy and Safety: Chronic dosing studies in relevant animal models would be necessary to evaluate the long-term efficacy and safety profile of Emd 66684.

Conclusion

Emd 66684 stands out as a powerful tool for researchers studying the Renin-Angiotensin System and a potential lead compound for the development of novel antihypertensive therapies. Its high potency and selectivity for the AT1 receptor make it a valuable pharmacological agent for dissecting the roles of Angiotensin II in health and disease. This technical guide provides a foundational overview of Emd 66684, and it is hoped that it will facilitate further investigation into this promising compound.

References

EMD 66684: A Technical Overview of its Role in Hypertension

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EMD 66684 is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. Preclinical evidence indicates its potential as an antihypertensive agent through the blockade of the renin-angiotensin system. This document provides a comprehensive technical guide on the available data regarding the role of EMD 66684 in hypertension, including its mechanism of action, in vitro and in vivo data, and the associated signaling pathways. While promising, publicly available data on its pharmacokinetics, toxicology, and clinical development are limited. This guide aims to consolidate the existing knowledge to support further research and development efforts.

Introduction

Hypertension is a major global health concern and a primary risk factor for cardiovascular diseases. The renin-angiotensin system (RAS) plays a pivotal role in the pathophysiology of hypertension, with the Angiotensin II Type 1 (AT1) receptor being a key mediator of the vasoconstrictive and pro-hypertrophic effects of Angiotensin II (Ang II). Consequently, AT1 receptor blockers (ARBs) are a cornerstone of antihypertensive therapy. EMD 66684 has emerged as a potent and selective antagonist of the AT1 receptor, warranting a detailed examination of its potential in the management of hypertension.

Mechanism of Action

EMD 66684 functions as a competitive antagonist at the AT1 receptor. By binding to this receptor, it effectively blocks the actions of Ang II, a potent vasoconstrictor. The antagonism of the AT1 receptor by EMD 66684 leads to the inhibition of downstream signaling cascades that would otherwise result in increased blood pressure.

Signaling Pathway

The binding of Angiotensin II to the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is central to its physiological and pathophysiological effects. EMD 66684, as an antagonist, prevents the initiation of this cascade. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which in turn activates calmodulin and myosin light chain kinase (MLCK), leading to vascular smooth muscle contraction and vasoconstriction. DAG, in concert with Ca2+, activates protein kinase C (PKC), which contributes to sustained vasoconstriction and can also modulate other cellular processes like cell growth and inflammation.

Emd 66684 (CAS 1216884-39-7): A Technical Guide for Researchers

An In-depth Technical Overview of the Potent and Selective AT1 Receptor Antagonist

Introduction

Emd 66684 is a potent and highly selective, non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2][3] Identified by the CAS number 1216884-39-7, this small molecule has been a valuable tool in pharmacological research to investigate the renin-angiotensin system's role in cardiovascular regulation and disease. Its high affinity for the AT1 receptor over the AT2 receptor makes it a precise instrument for elucidating the specific pathways mediated by AT1 receptor activation. This guide provides a comprehensive technical overview of Emd 66684, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1216884-39-7 | [1] |

| Molecular Formula | C₂₈H₃₁ClN₈O₂ | [1] |

| Molecular Weight | 547.05 g/mol | |

| Chemical Name | 2-Butyl-3,4-dihydro-N,N-dimethyl-4-oxo-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl-4-yl]methyl]-5H-imidazo[4,5-c]pyridine-5-acetamide hydrochloride |

Mechanism of Action

Emd 66684 functions as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR). Angiotensin II, a potent vasoconstrictor, normally binds to the AT1 receptor, initiating a signaling cascade that leads to physiological effects such as vasoconstriction, aldosterone secretion, and increased sympathetic nervous system activity. Emd 66684 competitively blocks the binding of Angiotensin II to the AT1 receptor, thereby inhibiting these downstream effects and leading to vasodilation and a reduction in blood pressure.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for Emd 66684.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Value | Species/System | Reference |

| IC₅₀ (AT1 Receptor) | 0.7 nM | Not Specified | |

| IC₅₀ (AT2 Receptor) | > 10,000 nM | Not Specified | |

| IC₅₀ (Ang II-induced contractions) | 0.2 nM | Isolated Rabbit Aorta |

Table 2: In Vivo Efficacy

| Model | Dosing | Effect | Reference |

| Hypertensive Rats | Not Specified | Reduction in blood pressure | |

| Spontaneously Hypertensive Rats (SHR) | 0.1 µM (in perfused mesenteric bed) | Blocked Ang II-induced enhancement of nerve-stimulated Neuropeptide Y (NPY) overflow |

Signaling Pathway

Emd 66684 antagonizes the Angiotensin II Type 1 (AT1) receptor signaling pathway. Upon binding of Angiotensin II, the AT1 receptor activates the Gq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction.

Caption: Angiotensin II AT1 Receptor Signaling Pathway and the antagonistic action of Emd 66684.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize Emd 66684.

AT1 Receptor Binding Assay (General Protocol)

This protocol describes a standard competitive radioligand binding assay to determine the affinity of a compound for the AT1 receptor.

-

Materials:

-

Cell membranes expressing the human AT1 receptor.

-

Radioligand: [³H]-Angiotensin II or a suitable radiolabeled AT1 antagonist (e.g., [¹²⁵I]-[Sar¹, Ile⁸]Angiotensin II).

-

Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Emd 66684 and other test compounds.

-

Non-specific binding control: A high concentration of a non-radiolabeled AT1 antagonist (e.g., 1 µM Losartan).

-

96-well filter plates and a vacuum manifold.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of Emd 66684 and other test compounds in the binding buffer.

-

In a 96-well plate, add the binding buffer, cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of Emd 66684 by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Isolated Rabbit Aorta Contraction Assay

This ex vivo assay measures the functional antagonism of Angiotensin II-induced smooth muscle contraction.

-

Materials:

-

Male New Zealand White rabbits.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Angiotensin II and Emd 66684.

-

Organ bath system with isometric force transducers.

-

Carbogen gas (95% O₂ / 5% CO₂).

-

-

Procedure:

-

Humanely euthanize a rabbit and dissect the thoracic aorta.

-

Cut the aorta into rings (approximately 3-4 mm in width).

-

Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Allow the rings to equilibrate under a resting tension of approximately 2 grams for at least 60 minutes, with periodic washing.

-

Induce a reference contraction with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability.

-

After washing and returning to baseline, pre-incubate the tissues with either vehicle or different concentrations of Emd 66684 for a specified period (e.g., 30 minutes).

-

Generate a cumulative concentration-response curve for Angiotensin II by adding increasing concentrations of the agonist to the organ bath.

-

Record the isometric tension developed at each concentration.

-

Analyze the data to determine the IC₅₀ of Emd 66684 by comparing the Angiotensin II concentration-response curves in the absence and presence of the antagonist.

-

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol details the measurement of blood pressure in a conscious or anesthetized animal model of hypertension.

-

Materials:

-

Spontaneously Hypertensive Rats (SHR).

-

Anesthetic (if applicable, e.g., isoflurane or urethane).

-

Catheters for arterial cannulation (e.g., carotid or femoral artery).

-

Pressure transducer and data acquisition system.

-

Emd 66684 and vehicle for administration (e.g., intravenous).

-

-

Procedure:

-

Anesthetize the SHR (if applicable).

-

Surgically implant a catheter into the carotid or femoral artery for direct blood pressure measurement. The catheter is connected to a pressure transducer.

-

Implant a second catheter into the jugular vein for intravenous drug administration.

-

Allow the animal to recover from surgery and stabilize. For conscious animal studies, this may involve a recovery period of several days with the catheters exteriorized.

-

Record baseline mean arterial pressure (MAP), systolic, and diastolic blood pressure for a defined period.

-

Administer a single bolus dose or a continuous infusion of Emd 66684 or vehicle intravenously.

-

Continuously monitor and record blood pressure for a specified duration after drug administration.

-

Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect of Emd 66684 compared to the vehicle control.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an AT1 receptor antagonist like Emd 66684.

Caption: A generalized experimental workflow for the preclinical development of an AT1 receptor antagonist.

Conclusion

Emd 66684 is a highly valuable pharmacological tool for the study of the renin-angiotensin system. Its potent and selective antagonism of the AT1 receptor allows for precise investigation of the physiological and pathological roles of this pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing Emd 66684 in their studies.d 66684 in their studies.

References

Emd 66684: A Technical Guide to its High Selectivity for the Angiotensin II Type 1 (AT1) Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective binding of Emd 66684 to the angiotensin II type 1 (AT1) receptor over the type 2 (AT2) receptor. Emd 66684 is a potent and highly selective non-peptide AT1 receptor antagonist.[1] This document outlines the quantitative data supporting this selectivity, details the experimental methodologies used in its determination, and illustrates the relevant biological pathways.

Core Data: Receptor Binding Affinity

The selectivity of Emd 66684 is demonstrated by its significantly lower half-maximal inhibitory concentration (IC50) for the AT1 receptor compared to the AT2 receptor. This indicates a much stronger binding affinity for the AT1 receptor subtype. The data, summarized from key studies, is presented below.

| Compound | Receptor | IC50 (nM) | Reference |

| Emd 66684 | AT1 | 0.7 | [1] |

| Emd 66684 | AT2 | >10,000 |

This substantial difference in IC50 values underscores the high selectivity of Emd 66684 for the AT1 receptor, making it a valuable tool for research and a potential candidate for therapeutic development targeting the renin-angiotensin system.

Experimental Protocols

The determination of Emd 66684's receptor selectivity relies on established in vitro assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity of a compound to its target receptor.

Objective: To determine the IC50 values of Emd 66684 for the AT1 and AT2 receptors.

Methodology based on Mederski et al., 1994 & 1995:

-

Tissue Preparation: Membranes from rat adrenal cortical cells, which endogenously express AT1 receptors, were prepared. For AT2 receptor binding, membranes from cells specifically expressing the AT2 receptor were utilized.

-

Radioligand: A radiolabeled form of an angiotensin II analog, such as [125I]Sar1,Ile8-Angiotensin II, was used to label the angiotensin receptors.

-

Competition Assay: A fixed concentration of the radioligand was incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test compound (Emd 66684).

-

Incubation: The incubation was carried out at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The membrane-bound radioligand was separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, was measured using a gamma counter.

-

Data Analysis: The concentration of Emd 66684 that inhibits 50% of the specific binding of the radioligand (IC50) was calculated by non-linear regression analysis of the competition binding curves.

References

The Core Downstream Signaling Pathways of EMD 66684: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

EMD 66684 is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in cardiovascular and cellular regulation.[1] By blocking the binding of its endogenous ligand, Angiotensin II (Ang II), EMD 66684 effectively inhibits a cascade of downstream signaling events that are implicated in a variety of physiological and pathological processes, including vasoconstriction, inflammation, cell proliferation, and fibrosis. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by EMD 66684, presenting key quantitative data, detailed experimental methodologies, and visual pathway diagrams to support further research and drug development efforts.

Core Signaling Pathways Modulated by EMD 66684

As an AT1 receptor antagonist, EMD 66684 primarily impacts signaling pathways initiated by the Gq/11, G12/13, and Gi families of G-proteins, as well as β-arrestin-mediated signaling. The principal downstream cascades affected are:

-

The Gq/11 - Phospholipase C (PLC) - Inositol Trisphosphate (IP3) - Ca2+ Pathway: This is a canonical pathway for the AT1 receptor, leading to rapid increases in intracellular calcium and subsequent activation of calcium-dependent enzymes.

-

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: This cascade is crucial for cell growth, proliferation, and differentiation, and its activation by Ang II is a key driver of pathological remodeling in cardiovascular tissues.

-

The Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is a direct route for extracellular signals to influence gene transcription and is heavily involved in inflammatory and growth responses mediated by the AT1 receptor.

-

The RhoA/Rho-kinase (ROCK) Pathway: This pathway is a significant contributor to vasoconstriction, cell migration, and fibrosis.

-

The Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A central regulator of inflammation, the activation of NF-κB by Ang II is a key component of the inflammatory response in various tissues.

The following sections will delve into the specifics of each pathway, presenting available quantitative data on the inhibitory effects of AT1 receptor antagonists and detailed protocols for their assessment.

The Gq/11 - PLC - IP3 - Ca2+ Signaling Pathway

Activation of the AT1 receptor by Ang II leads to the activation of the heterotrimeric G-protein Gq/11. This, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration activates various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases, leading to cellular responses such as smooth muscle contraction and aldosterone secretion.

EMD 66684, by blocking the AT1 receptor, prevents this entire cascade.

Quantitative Data: Inhibition of PLC-IP3-Ca2+ Pathway by AT1 Receptor Antagonists

While specific quantitative data for EMD 66684's effect on this pathway is limited in publicly available literature, studies on other AT1 receptor antagonists, such as losartan, provide valuable insights into the expected level of inhibition.

| Antagonist | Target Cell Type | Parameter Measured | Ang II Concentration | Antagonist Concentration | % Inhibition | Reference |

| Losartan | Cardiomyocytes | IP3 Production | Not Specified | 10 µM | 71% | [2] |

| Losartan | Vascular Smooth Muscle Cells | IP3 Formation | Not Specified | 0.1 µM | 100% | [3] |

| Losartan | Vascular Smooth Muscle Cells | Intracellular Ca2+ Elevation | Not Specified | 1 µM | 100% | [3] |

Experimental Protocol: Intracellular Calcium Mobilization Assay

A common method to assess the inhibition of the PLC-IP3-Ca2+ pathway is to measure changes in intracellular calcium concentration using fluorescent indicators.

Objective: To quantify the inhibitory effect of EMD 66684 on Angiotensin II-induced intracellular calcium mobilization.

Materials:

-

Cells expressing the AT1 receptor (e.g., HEK293-AT1, vascular smooth muscle cells)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Angiotensin II

-

EMD 66684

-

96- or 384-well black-walled, clear-bottom microplates

-

Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation, FLIPR)

Procedure:

-

Cell Plating: Seed cells into the microplate at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

-

Compound Incubation: Add HBSS containing various concentrations of EMD 66684 or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

-

Measurement:

-

Place the plate in the fluorescence microplate reader.

-

Establish a stable baseline fluorescence reading.

-

Use the automated injector to add a solution of Angiotensin II to achieve a final concentration that elicits a submaximal response (e.g., EC80).

-

Record the fluorescence intensity over time (typically for 60-120 seconds).

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after Ang II addition.

-

Normalize the response to the vehicle control.

-

Plot the normalized response against the log concentration of EMD 66684 to determine the IC50 value.

-

Signaling Pathway Diagram

References

- 1. tandfonline.com [tandfonline.com]

- 2. Comparison of angiotensin II type-1 and type-2 receptor antagonists on angiotensin II-induced IP3 generation in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Losartan inhibits the angiotensin II-induced stimulation of the phosphoinositide signalling system in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Emd 66684 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation of a stock solution of Emd 66684, a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor. This document includes the physicochemical properties of Emd 66684, a step-by-step guide for dissolving the compound, and recommendations for storage. Additionally, a summary of the AT1 receptor signaling pathway is presented to provide context for its mechanism of action.

Introduction

Emd 66684 is a non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor, exhibiting high binding affinity with an IC50 value of 0.7 nM.[1][2][3] It serves as a valuable tool in cardiovascular research and drug development, particularly in studies related to hypertension and ischemic conditions. Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results. This protocol outlines the necessary steps to prepare a stock solution of Emd 66684 for in vitro and in vivo studies.

Physicochemical and Biological Properties

A summary of the key quantitative data for Emd 66684 is provided in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 547.05 g/mol | [1][2] |

| Chemical Formula | C₂₈H₃₁ClN₈O₂ | |

| CAS Number | 1216884-39-7 | |

| Mechanism of Action | Angiotensin II Type 1 (AT1) Receptor Antagonist | |

| IC50 | 0.7 nM | |

| Appearance | White to off-white powder | N/A |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |

| Storage (Powder) | 2 years at -20°C | |

| Storage (in DMSO) | 6 months at -80°C; 2 weeks at 4°C |

Experimental Protocol: Preparation of Emd 66684 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Emd 66684 in DMSO.

Materials

-

Emd 66684 powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure

-

Acclimatization: Before opening, allow the vial of Emd 66684 powder to equilibrate to room temperature for at least 30 minutes. This prevents condensation from forming on the powder.

-

Weighing: Carefully weigh out the desired amount of Emd 66684 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.47 mg of Emd 66684.

-

Calculation:

-

Molecular Weight (MW) = 547.05 g/mol

-

Desired Concentration = 10 mM = 0.010 mol/L

-

Volume = 1 mL = 0.001 L

-

Mass = Concentration x MW x Volume = 0.010 mol/L x 547.05 g/mol x 0.001 L = 0.00547 g = 5.47 mg

-

-

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. For the example above, add 1 mL of DMSO.

-

Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks). When ready to use, thaw an aliquot at room temperature and dilute to the final working concentration in the appropriate experimental buffer or medium.

Experimental Workflow

Caption: Workflow for Emd 66684 stock solution preparation and storage.

Mechanism of Action: Angiotensin II Type 1 Receptor Signaling

Emd 66684 exerts its effects by blocking the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR). The binding of angiotensin II to the AT1 receptor typically initiates a cascade of intracellular signaling events that are implicated in vasoconstriction, inflammation, and cellular growth. Emd 66684 competitively inhibits this binding, thereby attenuating these downstream effects. The primary signaling pathway initiated by AT1 receptor activation involves Gq/11 proteins, leading to the activation of Phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger calcium release from intracellular stores and activate Protein Kinase C (PKC), respectively. The AT1 receptor can also signal through other G-proteins and β-arrestin-dependent pathways.

Caption: Simplified signaling pathway of the Angiotensin II Type 1 (AT1) receptor.

References

Application Notes and Protocols for Emd 66684, an Angiotensin II Type 1 (AT1) Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emd 66684 is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. It binds to the AT1 receptor with high affinity, exhibiting an IC50 value of 0.7 nM. Functionally, Emd 66684 acts as an anti-ischemic cytoprotectant and has been shown to produce a long-lasting reduction in blood pressure in preclinical models. Its mechanism of action involves the blockade of the AT1 receptor, thereby inhibiting the downstream signaling pathways initiated by Angiotensin II. This document provides detailed application notes and protocols for the use of Emd 66684 in research and drug development settings, with a focus on its solubility in commonly used laboratory solvents, DMSO and ethanol.

Data Presentation: Solubility of Emd 66684 and Related AT1 Receptor Antagonists

| Compound (AT1 Antagonist) | Solvent | Molar Mass ( g/mol ) | Solubility (approx.) | Molar Solubility (approx.) |

| Valsartan | DMSO | 435.5 | ~30 mg/mL[1] | ~68.9 mM |

| Valsartan | Ethanol | 435.5 | ~30 mg/mL[1] | ~68.9 mM |

| Azilsartan | Ethanol | 456.48 | High (qualitative)[2] | Not specified |

| Candesartan | DMSO | 440.45 | Soluble | Not specified |

| Irbesartan | DMSO | 428.53 | Soluble | Not specified |

| Losartan | DMSO | 422.91 | Soluble | Not specified |

Disclaimer: The solubility data presented above for related compounds is for informational purposes only. It is strongly recommended that researchers perform their own solubility tests for Emd 66684 to determine the optimal solvent and concentration for their specific experimental needs.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Emd 66684 in DMSO

This protocol describes the preparation of a 10 mM stock solution of Emd 66684 in DMSO, a common starting point for in vitro and in vivo studies.

Materials:

-

Emd 66684 (MW: 547.05 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Analytical balance

-

Vortex mixer

-

Pipettes and sterile pipette tips

Procedure:

-

Calculate the required mass of Emd 66684:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 547.05 g/mol = 5.47 mg

-

-

-

Weighing Emd 66684:

-

Carefully weigh out 5.47 mg of Emd 66684 powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

-

-

Dissolving in DMSO:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Emd 66684 powder.

-

Cap the tube securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

-

-

Storage:

-

For short-term storage (up to 2 weeks), the DMSO stock solution can be stored at 4°C.

-

For long-term storage (up to 6 months), aliquot the stock solution into smaller, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Protocol 2: General Procedure for In Vitro Cell-Based Assays

This protocol provides a general workflow for using the Emd 66684 stock solution in cell-based assays to evaluate its antagonist activity.

Materials:

-

10 mM Emd 66684 stock solution in DMSO

-

Appropriate cell line expressing the AT1 receptor (e.g., vascular smooth muscle cells, HEK293 cells transfected with the AT1 receptor)

-

Cell culture medium and supplements

-

Angiotensin II (agonist)

-

Assay-specific reagents (e.g., for measuring intracellular calcium, ERK phosphorylation, etc.)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight under standard cell culture conditions.

-

-

Preparation of Working Solutions:

-

Prepare serial dilutions of the 10 mM Emd 66684 stock solution in cell culture medium to achieve the desired final concentrations for the experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of Emd 66684 used.

-

-

Treatment:

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of Emd 66684 or the vehicle control.

-

Pre-incubate the cells with Emd 66684 for a sufficient time (e.g., 30-60 minutes) to allow for receptor binding.

-

-

Agonist Stimulation:

-

Add Angiotensin II to the wells at a concentration known to elicit a response (e.g., EC50 or EC80).

-

-

Assay Readout:

-

After the appropriate incubation time with Angiotensin II, perform the assay to measure the cellular response (e.g., measure changes in intracellular calcium levels using a fluorescent indicator, or lyse the cells to analyze protein phosphorylation by Western blotting).

-

-

Data Analysis:

-

Analyze the data to determine the inhibitory effect of Emd 66684 on the Angiotensin II-induced response. Calculate the IC50 value of Emd 66684 if a dose-response curve is generated.

-

Signaling Pathways and Experimental Workflows

Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway

Emd 66684 acts by blocking the Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor (GPCR). The binding of Angiotensin II to the AT1R initiates a cascade of intracellular signaling events that are central to the regulation of blood pressure and cardiovascular homeostasis. The diagram below illustrates the major signaling pathways activated by the AT1R.

Caption: AT1 Receptor Signaling Pathway Blocked by Emd 66684.

Experimental Workflow for Evaluating Emd 66684 Efficacy

The following diagram outlines a typical experimental workflow for characterizing the inhibitory activity of Emd 66684.

Caption: Workflow for In Vitro Characterization of Emd 66684.

References

Application Notes and Protocols: Emd 66684 in Spontaneously Hypertensive Rat (SHR) Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Emd 66684, an Angiotensin II Type 1 (AT1) receptor antagonist, in the spontaneously hypertensive rat (SHR) model. The information compiled from available research includes its mechanism of action, effects on cardiovascular parameters, and detailed experimental protocols.

Introduction

Emd 66684 is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a key player in the renin-angiotensin system (RAS) that regulates blood pressure and cardiovascular homeostasis.[1] The spontaneously hypertensive rat (SHR) is a widely used inbred rat strain that genetically develops hypertension, mimicking essential hypertension in humans.[2][3][4][5] As such, the SHR model is an invaluable tool for investigating the pathophysiology of hypertension and for the preclinical evaluation of antihypertensive drugs like Emd 66684.

Mechanism of Action: AT1 Receptor Blockade

Angiotensin II, by binding to its AT1 receptor on vascular smooth muscle cells, initiates a signaling cascade that leads to vasoconstriction and an increase in blood pressure. Emd 66684 competitively inhibits this binding, thereby blocking the downstream effects of Angiotensin II.

The signaling pathway initiated by Angiotensin II binding to the AT1 receptor involves the activation of G-proteins (Gq and Gi). This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC contribute to smooth muscle contraction and vasoconstriction. Emd 66684, by blocking the initial binding of Angiotensin II, prevents this entire cascade.

Data Presentation: Effects on Cardiovascular Parameters

Studies have demonstrated that Emd 66684 effectively lowers blood pressure in a dose-dependent manner in conscious, furosemide-treated spontaneously hypertensive rats.

| Dose of Emd 66684 (mg/kg, i.v.) | Change in Mean Arterial Pressure (MAP) | Observations |

| 0.1 | Dose-dependent decrease | Long-lasting effect |

| 0.3 | Dose-dependent decrease | Long-lasting effect |

| 1.0 | Dose-dependent decrease | Long-lasting effect |

Note: Specific quantitative values for the change in MAP and heart rate are not available in the reviewed literature. The table reflects the qualitative description of a dose-dependent and long-lasting fall in blood pressure.

In addition to its effects on blood pressure, in vitro studies on isolated tissues from SHRs have shown that Emd 66684 can modulate neurotransmitter release. At a concentration of 0.1 μM, it has been observed to decrease the nerve stimulation-induced overflow of norepinephrine and neuropeptide Y.

Experimental Protocols

In Vivo Blood Pressure Measurement in Conscious SHRs

This protocol describes the methodology for assessing the effect of intravenously administered Emd 66684 on blood pressure in conscious, furosemide-treated SHRs.

Materials:

-

Spontaneously Hypertensive Rats (SHR), age 10-12 weeks

-

Emd 66684

-

Furosemide

-

Sterile saline solution (0.9% NaCl)

-

Anesthetic (e.g., isoflurane)

-

Catheters for arterial and venous cannulation

-

Blood pressure transducer and recording system

-

Animal restrainer

Procedure:

-

Animal Preparation:

-

Acclimatize the SHRs to the laboratory conditions for at least one week prior to the experiment.

-

One day before the experiment, anesthetize the rats and surgically implant catheters into the femoral artery (for blood pressure measurement) and femoral vein (for drug administration).

-

Exteriorize the catheters at the back of the neck and house the animals individually.

-

Allow the rats to recover from surgery for at least 24 hours.

-

-

Furosemide Pre-treatment:

-

On the day of the experiment, administer furosemide to the rats to induce a state of mild volume depletion, which enhances the pressor response to the renin-angiotensin system. The specific dose and timing of furosemide administration should be optimized based on preliminary studies.

-

-

Blood Pressure Measurement:

-

Place the conscious and freely moving rat in a suitable restrainer.

-

Connect the arterial catheter to a pressure transducer linked to a recording system to continuously monitor blood pressure and heart rate.

-

Allow the animal to stabilize for at least 30 minutes to obtain baseline blood pressure and heart rate readings.

-

-

Emd 66684 Administration:

-

Prepare solutions of Emd 66684 in sterile saline at the desired concentrations (e.g., for doses of 0.1, 0.3, and 1 mg/kg).

-

Administer the different doses of Emd 66684 intravenously through the venous catheter.

-

Administer a vehicle control (sterile saline) to a separate group of animals.

-

-

Data Acquisition and Analysis:

-

Continuously record mean arterial pressure (MAP) and heart rate before, during, and for a prolonged period after the administration of Emd 66684.

-

Analyze the data to determine the dose-dependent effects of Emd 66684 on MAP and heart rate, the onset and duration of action.

-

In Vitro Measurement of Neurotransmitter Overflow

This protocol outlines the methodology for studying the effect of Emd 66684 on nerve stimulation-induced neurotransmitter release from isolated SHR tissues.

Materials:

-

Spontaneously Hypertensive Rats (SHR), age 10-12 weeks

-

Emd 66684

-

Krebs solution

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Tissue bath setup with stimulating electrodes

Procedure:

-

Tissue Preparation:

-

Euthanize the SHR and dissect the desired tissue (e.g., mesenteric artery).

-

Place the tissue in ice-cold Krebs solution.

-

Prepare isolated tissue segments and mount them in a tissue bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

-

Experimental Setup:

-

Equip the tissue bath with stimulating electrodes for electrical field stimulation of the perivascular nerves.

-

Allow the tissue to equilibrate for a period of time.

-

-

Nerve Stimulation and Sample Collection:

-

Collect baseline samples of the superfusate from the tissue bath.

-

Apply electrical stimulation to the tissue to induce the release of norepinephrine and neuropeptide Y.

-

Collect the superfusate during and after the stimulation period.

-

-

Drug Application:

-

Introduce Emd 66684 (e.g., at a concentration of 0.1 μM) into the tissue bath and allow it to incubate with the tissue.

-

Repeat the nerve stimulation and sample collection procedure in the presence of Emd 66684.

-

-

Neurotransmitter Analysis:

-

Analyze the collected superfusate samples for norepinephrine and neuropeptide Y content using an HPLC system with electrochemical detection.

-

Compare the amount of neurotransmitter released before and after the application of Emd 66684 to determine its effect on nerve stimulation-induced overflow.

-

Mandatory Visualizations

Caption: AT1 Receptor Signaling Pathway and the inhibitory action of Emd 66684.

Caption: Experimental workflow for in vivo blood pressure measurement.

References

- 1. Angiotensin II signaling in vascular smooth muscle. New concepts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Pathogenesis of myocardial fibrosis in spontaneously hypertensive rats (SHR) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Emd 66684 in Mice

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the in vivo application of Emd 66684, a potent and selective Angiotensin II Type 1 (AT1) receptor antagonist, with a focus on its administration in mouse models. Emd 66684 has demonstrated significant antihypertensive effects in preclinical studies. This document outlines the mechanism of action, provides recommended dosage and administration protocols based on available data, and details experimental methodologies for assessing its cardiovascular effects. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of Emd 66684.

Introduction

Emd 66684 is a non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary effector of the RAS, exerts its physiological effects by binding to AT1 and AT2 receptors. Activation of the AT1 receptor leads to vasoconstriction, aldosterone secretion, and cellular growth, all of which contribute to the elevation of blood pressure and the pathophysiology of cardiovascular diseases. By selectively blocking the AT1 receptor, Emd 66684 effectively inhibits the downstream signaling cascade initiated by Angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][2] Preclinical studies in spontaneously hypertensive rats (SHR) have demonstrated a dose-dependent and long-lasting hypotensive effect of Emd 66684 following intravenous administration.[1]

Mechanism of Action: AT1 Receptor Blockade

Emd 66684 functions as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor. This blockade prevents Angiotensin II from binding to the receptor, thereby inhibiting the subsequent intracellular signaling pathways. The primary downstream effects of AT1 receptor activation include the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The culmination of this cascade results in smooth muscle contraction, leading to vasoconstriction and an increase in blood pressure. By blocking this initial binding step, Emd 66684 effectively abrogates these downstream effects.

Signaling Pathway Diagram

Caption: Angiotensin II signaling pathway and the inhibitory action of Emd 66684.

Quantitative Data Summary

The following table summarizes the reported in vivo dosage and effects of Emd 66684 in a preclinical hypertension model. While this data was generated in spontaneously hypertensive rats (SHR), it serves as a valuable starting point for dose-range finding studies in mice due to the conserved nature of the renin-angiotensin system.

| Animal Model | Compound | Doses (Intravenous) | Administration | Observed Effect | Reference |

| Spontaneously Hypertensive Rats (SHR) | Emd 66684 | 0.1, 0.3, 1 mg/kg | Single bolus injection | Dose-dependent and long-lasting reduction in blood pressure |

Experimental Protocols

The following protocols are adapted from the methodologies described in the primary literature for the in vivo evaluation of Emd 66684 in a rodent model of hypertension. These can be modified for use in mouse studies.

Animal Models

-

Strain: Spontaneously Hypertensive Rats (SHR) were used in the original study. For mouse studies, common models of hypertension include mice infused with Angiotensin II, DOCA-salt hypertensive mice, or genetically hypertensive mouse strains (e.g., BPH/2J).

-

Age and Weight: Age and weight-matched animals should be used for all experimental groups.

-

Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment.

Formulation and Administration of Emd 66684

-

Formulation: Emd 66684 is typically formulated as its potassium salt for in vivo use to enhance solubility. The compound should be dissolved in a sterile vehicle suitable for intravenous injection, such as sterile saline (0.9% NaCl).

-

Administration Route: Intravenous (i.v.) injection is the recommended route for acute studies to ensure immediate bioavailability. This is typically performed via the tail vein in mice.

-

Dosage: Based on the rat data, a starting dose range of 0.1 to 1 mg/kg can be explored in mice. A dose-response study is recommended to determine the optimal dose for the desired effect and duration.

Experimental Workflow for Blood Pressure Measurement

The following workflow outlines the key steps for assessing the effect of Emd 66684 on blood pressure in conscious, unrestrained mice using radiotelemetry.

References

Application Notes and Protocols for Emd 66684 Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emd 66684 is a potent and selective non-peptidic antagonist of the Angiotensin II Type 1 (AT1) receptor, a key component in the renin-angiotensin system.[1][2][3] It exhibits high binding affinity for the AT1 receptor with an IC50 value of 0.7 nM.[1][2] Functionally, Emd 66684 acts as an anti-ischemic cytoprotectant, making it a compound of interest for cardiovascular research. This document provides detailed application notes and protocols for the administration of Emd 66684 in animal studies based on available scientific literature.

Chemical Properties

A clear understanding of the chemical properties of Emd 66684 is crucial for its proper handling and use in experimental settings.

| Property | Value |

| Chemical Name | Emd 66684 |

| CAS Number | 1216884-39-7 |

| Molecular Formula | C28H31ClN8O2 |

| Molecular Weight | 547.05 g/mol |

| Storage | Store powder at -20°C for up to 2 years. In DMSO, store at 4°C for up to 2 weeks or at -80°C for up to 6 months. |

Signaling Pathway

Emd 66684 exerts its effects by blocking the Angiotensin II Type 1 (AT1) receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11, leading to subsequent downstream effects.

Caption: Simplified signaling pathway of the Angiotensin II Type 1 (AT1) receptor and the inhibitory action of Emd 66684.

Experimental Protocols

In Vivo Hypertension Study in Spontaneously Hypertensive Rats (SHR)

This protocol is based on a study demonstrating the antihypertensive effects of Emd 66684.

Objective: To evaluate the dose-dependent effect of intravenously administered Emd 66684 on mean arterial pressure (MAP) in a hypertensive animal model.

Animal Model:

-

Species: Rat

-

Strain: Spontaneously Hypertensive Rat (SHR)

-

Sex: Not specified

-

Age: 10-12 weeks old

-

Pre-treatment: Furosemide-treated. The dosage and timing of furosemide treatment should be based on established protocols to induce a state of mild dehydration and activate the renin-angiotensin system.

Materials:

-

Emd 66684

-

Vehicle for reconstitution (Note: The specific vehicle for preparing "potassium salts" was not detailed in the available literature. A common approach for intravenous administration of acidic compounds is to dissolve them in a small amount of a basic solution like 0.1 N NaOH and then dilute with saline or phosphate-buffered saline (PBS) to the final volume and physiological pH. It is critical to assess the solubility and stability of Emd 66684 in the chosen vehicle prior to in vivo administration.)

-

Anesthesia (if required for catheter implantation)

-

Surgical instruments for catheter implantation

-

Blood pressure monitoring system

Experimental Workflow:

Caption: Experimental workflow for evaluating the antihypertensive effect of Emd 66684 in SHR rats.

Procedure:

-

Animal Preparation: Acclimate SHR rats to the housing conditions for at least one week. If continuous blood pressure monitoring is required, surgically implant a catheter into the carotid artery or femoral artery for blood pressure measurement and another into the jugular vein for drug administration. Allow for a sufficient recovery period after surgery. On the day of the experiment, administer furosemide to the animals.

-

Drug Preparation: Prepare a stock solution of Emd 66684. As the literature mentions administration as "potassium salts," this may involve dissolving the compound in a solution containing potassium hydroxide or potassium bicarbonate to form the salt in situ, followed by dilution with a sterile isotonic solution to the desired concentration. The final formulation should be sterile and at a physiological pH. Prepare vehicle control using the same diluents.

-

Administration: Once a stable baseline blood pressure is recorded for at least 30 minutes, administer a single intravenous bolus of Emd 66684 at doses of 0.1, 0.3, or 1 mg/kg, or the vehicle control.

-

Data Collection: Continuously monitor and record the mean arterial pressure (MAP) for a prolonged period to observe the onset and duration of the antihypertensive effect.

Quantitative Data from Literature:

| Animal Model | Administration Route | Dosage (mg/kg) | Outcome |

| Conscious furosemide-treated SHR | Intravenous (once) | 0.1, 0.3, 1 | Dose-dependent and long-lasting decrease in mean arterial pressure. |

In Vivo Ischemia Model (General Protocol)

Objective: To assess the potential protective effects of Emd 66684 against myocardial damage induced by ischemia and reperfusion.

Animal Model:

-

Species: Rat

-

Strain: Sprague-Dawley or Wistar

-

Sex: Male or Female

-

Weight: 250-300g

Materials:

-

Emd 66684

-

Vehicle for administration

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments for thoracotomy and coronary artery ligation

-

Ventilator

-

ECG monitoring system

-

Triphenyltetrazolium chloride (TTC) for infarct size measurement

Experimental Workflow:

Caption: General experimental workflow for an in vivo myocardial ischemia-reperfusion study.

Procedure:

-

Surgical Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Intubate the trachea and provide artificial ventilation. Perform a left thoracotomy to expose the heart.

-

Drug Administration: Administer Emd 66684 or vehicle at a predetermined time before inducing ischemia. The route of administration (e.g., intravenous, intraperitoneal) and dosage will need to be optimized based on preliminary studies.

-

Ischemia Induction: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation can be confirmed by the appearance of a pale region on the ventricle and changes in the ECG. Maintain the ligation for a set period (e.g., 30 minutes).

-

Reperfusion: Remove the ligature to allow blood flow to return to the ischemic area. Continue to monitor the animal for a reperfusion period (e.g., 2 hours).

-

Infarct Size Assessment: At the end of the reperfusion period, euthanize the animal, excise the heart, and slice it. Stain the heart slices with a solution like 1% triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. Calculate the infarct size as a percentage of the area at risk.

Pharmacokinetics and Toxicity

Currently, there is a lack of publicly available, detailed pharmacokinetic (e.g., Cmax, Tmax, half-life, oral bioavailability) and toxicity (e.g., LD50) data for Emd 66684 in animal models. Researchers should conduct preliminary dose-ranging and pharmacokinetic studies to determine the optimal dosing regimen and to assess the safety profile of Emd 66684 for their specific animal model and research question.

Disclaimer

The information provided in these application notes and protocols is for guidance purposes only and is based on currently available literature. Researchers are strongly encouraged to consult original research articles and to develop and validate their own specific protocols based on their experimental needs and in compliance with their institutional animal care and use committee (IACUC) guidelines. The preparation and administration of any compound should be performed by trained personnel.

References

Application Notes and Protocols for Blocking Angiotensin II in HepG2 Cells using Emd 66684

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin II (Ang II) is a key effector peptide of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation, and cellular processes such as proliferation, and fibrosis. In the liver, Ang II has been shown to promote the proliferation of hepatocellular carcinoma cells, such as the HepG2 cell line.[1][2] These effects are primarily mediated through the Angiotensin II Type 1 (AT1) receptor.[1][2] Emd 66684 is a highly potent and selective non-peptide antagonist of the AT1 receptor, making it a valuable tool for studying the downstream signaling pathways of Angiotensin II in liver cells.[3] This document provides detailed application notes and protocols for utilizing Emd 66684 to effectively block Angiotensin II-induced responses in HepG2 cells.

Product Information

| Product Name | Emd 66684 |

| Target | Angiotensin II Type 1 (AT1) Receptor |

| Mechanism of Action | Selective antagonist of the AT1 receptor, blocking the binding of Angiotensin II. |

| Cell Line | HepG2 (Human Hepatocellular Carcinoma) |

| Application | In vitro blockade of Angiotensin II-induced cellular responses. |

Quantitative Data: Efficacy of Emd 66684 in HepG2 Cells

| Angiotensin II Concentration | Emd 66684 Concentration | Incubation Time | Observed Effect in HepG2 Cells | Reference |

| Not Specified | 1 nM | 1 hour | Completely blocked the Ang II-induced response. | |

| 100 nM (0.1 µM) | 100 nM (0.1 µM) | Not Specified | Antagonism of AT1 receptor. |

Note: Researchers should perform a dose-response experiment to determine the optimal concentration of Emd 66684 for their specific experimental conditions.

Experimental Protocols

HepG2 Cell Culture and Passaging

This protocol outlines the standard procedure for maintaining and subculturing HepG2 cells to ensure healthy and viable cells for experimentation.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

T-75 cell culture flasks

-

15 mL conical tubes

-

Serological pipettes

-

Incubator (37°C, 5% CO2)

Procedure:

-

Maintenance: Culture HepG2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Change the culture medium every 2-3 days.

-

Passaging: When cells reach 80-90% confluency, aspirate the old medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 8-10 mL of complete culture medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer the desired volume of the cell suspension to a new T-75 flask containing pre-warmed complete medium. A split ratio of 1:3 to 1:6 is recommended.

-

Incubate the newly seeded flask at 37°C and 5% CO2.

Protocol for Angiotensin II Stimulation and Emd 66684 Inhibition

This protocol describes the steps for treating HepG2 cells with Angiotensin II to induce a cellular response and blocking this response with Emd 66684.

Materials:

-

Healthy, sub-confluent HepG2 cells

-

Serum-free DMEM

-

Angiotensin II (stock solution in sterile water or appropriate buffer)

-

Emd 66684 (stock solution in DMSO or appropriate solvent)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed HepG2 cells in 6-well or 12-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Serum Starvation: Once the cells are attached and have reached the desired confluency, aspirate the complete medium and wash the cells once with PBS.

-

Add serum-free DMEM to each well and incubate for 12-24 hours. This step is crucial to reduce basal signaling pathway activation.

-

Inhibitor Pre-treatment: Prepare working solutions of Emd 66684 in serum-free DMEM at the desired concentrations (e.g., 1 nM, 10 nM, 100 nM).

-

Aspirate the serum-free medium from the wells and add the medium containing Emd 66684. Include a vehicle control (medium with the same concentration of DMSO or solvent used for Emd 66684).

-

Incubate the cells with Emd 66684 for 1-2 hours at 37°C.

-

Angiotensin II Stimulation: Prepare a working solution of Angiotensin II in serum-free DMEM at the desired concentration (e.g., 100 nM).

-

Add the Angiotensin II solution directly to the wells already containing Emd 66684. For the control wells (no inhibitor), add Angiotensin II to the vehicle-treated cells. Also, include a negative control of untreated cells (serum-free medium only).

-

Incubate for the desired stimulation time (e.g., 15-30 minutes for signaling studies, or longer for proliferation assays).

-

Cell Lysis and Downstream Analysis: After the stimulation period, proceed with cell lysis for subsequent analysis, such as Western blotting for phosphorylated proteins (e.g., p-ERK).

Western Blot Protocol for Phospho-ERK1/2 Detection

This protocol provides a method to assess the phosphorylation of ERK1/2, a key downstream effector of Angiotensin II signaling, as a readout for the efficacy of Emd 66684.

Materials:

-

Treated HepG2 cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment, place the culture plates on ice, aspirate the medium, and wash the cells with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel and then transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically 1:1000 to 1:2000 dilution in blocking buffer) overnight at 4°C with gentle shaking.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated anti-rabbit secondary antibody (typically 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing (Optional): To detect total ERK1/2 as a loading control, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Visualizations

Angiotensin II Signaling Pathway in HepG2 Cells